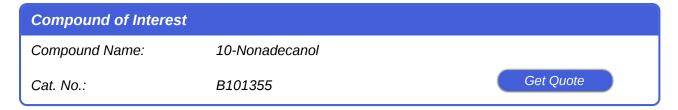


An In-depth Technical Guide to 10-Nonadecanol: Structure, Properties, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **10-Nonadecanol**, a secondary fatty alcohol. It details its chemical structure, physicochemical properties, and key experimental protocols for its synthesis and analysis, designed for professionals in research and development.

Chemical Identity and Structure

10-Nonadecanol is a long-chain secondary fatty alcohol characterized by a 19-carbon backbone (nonadecane) with a hydroxyl (-OH) group located on the tenth carbon atom.[1][2] This positioning of the functional group defines its chemical properties and reactivity.

- Molecular Formula: C₁₉H₄₀O[1][2][3][4][5]
- IUPAC Name: nonadecan-10-ol[1][2][4]
- CAS Registry Number: 16840-84-9[4][5]
- Synonyms: Dinonyl carbinol[3]

The structure consists of two nonyl (C9) alkyl chains attached to the same carbon that bears the hydroxyl group.



Physicochemical and Computed Properties

The following tables summarize the key physical, chemical, and computed properties of **10-Nonadecanol**, providing essential data for experimental design and evaluation.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Weight	284.52 g/mol	[1][3][4]
Appearance	White powder or crystal	[6]
Boiling Point	344.0 to 345.0 °C (at 760 mm Hg, estimated)	[7]
Flash Point	127.5 °C (estimated)	[3][7]
Density	0.836 g/cm³ (estimated)	[3]
Water Solubility	0.005525 mg/L at 25 °C (estimated)	[7]
Solubility	Soluble in alcohol	[7]

Table 2: Computed and Thermodynamic Properties



Property	Value	Source/Method
XLogP3	8.6	[1][3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	16	[3]
Exact Mass	284.307915895 Da	[1][3]
Enthalpy of Vaporization (ΔvapH°)	74.18 kJ/mol	Joback Calculated
Enthalpy of Fusion (ΔfusH°)	45.53 kJ/mol	Joback Calculated

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **10-Nonadecanol**, crucial for laboratory applications.

Synthesis Protocol: Reduction of 10-Nonadecanone

A common and effective method for synthesizing a secondary alcohol like **10-Nonadecanol** is the reduction of its corresponding ketone, **10-Nonadecanone**.

Objective: To reduce the carbonyl group of 10-Nonadecanone to a hydroxyl group, yielding **10-Nonadecanol**.

Materials:

- 10-Nonadecanone
- Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)
- Anhydrous solvent (e.g., ethanol for NaBH4, diethyl ether or THF for LiAlH4)
- Distilled water



- Dilute acid (e.g., 1M HCl) for workup
- Drying agent (e.g., anhydrous magnesium sulfate)
- Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 10-Nonadecanone in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), particularly if using LiAlH₄.
- Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add 1.1 equivalents of the reducing agent (e.g., NaBH₄) in small portions to control the reaction rate and temperature.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature. The
 reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cautiously quench the reaction by slowly adding distilled water (or dilute acid for NaBH₄) to decompose the excess reducing agent.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times (e.g., 3x).
- Washing: Combine the organic extracts and wash with distilled water and then with brine to remove any residual salts.
- Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 10-Nonadecanol.
- Purification: The crude product can be further purified by recrystallization or column chromatography to obtain high-purity 10-Nonadecanol.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)



GC-MS is a powerful technique for the identification and quantification of long-chain fatty alcohols.[6]

Objective: To identify and confirm the structure of **10-Nonadecanol** in a sample.

Materials & Equipment:

- Sample containing 10-Nonadecanol
- Heptane or other suitable solvent
- GC-MS system equipped with a suitable capillary column (e.g., Zebron ZB-50 or equivalent)
 [7]
- Helium (carrier gas)

Procedure:

- Sample Preparation: Dissolve a known amount of the purified sample (e.g., 0.1 mg) in a suitable solvent (e.g., 1 mL of heptane).[7] If the alcohol is part of a larger matrix (e.g., an ester), hydrolysis may be required first.[7]
- Injection: Inject a small volume (e.g., $1 \mu L$) of the sample solution into the GC inlet. A splitless injection is often used for trace analysis.
- Gas Chromatography Separation: The separation is performed on the capillary column using a specific temperature program. A typical program for long-chain alcohols could be:
 - Initial oven temperature: 80 °C, hold for 1 minute.
 - Ramp: Increase temperature by 20 °C per minute to 290 °C.
 - Final hold: Maintain at 290 °C for 3 minutes.[7]
 - Carrier gas (Helium) flow rate: 1.0 mL/min.[7]
- Mass Spectrometry Detection: As the compound elutes from the GC column, it enters the mass spectrometer.



- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Scan Range: m/z 45–550.
- Data Analysis: The resulting mass spectrum is analyzed. The molecular ion peak and fragmentation pattern are compared with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) to confirm the identity of 10-Nonadecanol.[7]

Visualized Experimental Workflows

The following diagrams, generated using DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the synthesis of **10-Nonadecanol** via ketone reduction.

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